

An In-depth Technical Guide to but-3-en-2-yl acetate

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Compound of Interest

Compound Name: *1-Methylallyl acetate*

Cat. No.: *B1583195*

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Abstract

This technical guide provides a comprehensive overview of but-3-en-2-yl acetate, a versatile C6 ester that serves as a valuable building block in modern organic synthesis. Known for its role as a key substrate in palladium-catalyzed allylic substitution reactions, this compound is of significant interest to researchers in synthetic chemistry and drug development. This document details its nomenclature, physicochemical and spectroscopic properties, established synthesis protocols, and core applications, with a particular focus on the mechanistic underpinnings of its reactivity. The aim is to furnish researchers, scientists, and drug development professionals with a thorough and practical resource for the effective utilization of this reagent.

Chemical Identity and Nomenclature

But-3-en-2-yl acetate is a chiral unsaturated ester. The International Union of Pure and Applied Chemistry (IUPAC) has assigned it the systematic name but-3-en-2-yl acetate.^[1] Due to its structural features, it is also commonly referred to by a variety of synonyms in the chemical literature and commercial catalogs. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

Table 1: Nomenclature and Identifiers

Identifier	Value	Source(s)
IUPAC Name	but-3-en-2-yl acetate	[1]
CAS Number	6737-11-7	[1]
Molecular Formula	C ₆ H ₁₀ O ₂	[2]
Molecular Weight	114.14 g/mol	[1] [2]
Common Synonyms	1-Methylallyl acetate, 3-Buten-2-yl acetate, Acetic acid 3-buten-2-yl ester, 1-Methyl-2-propenyl acetate, 3-Acetoxy-1-butene	
InChI Key	LYWCPTCPTWCZSZ-UHFFFAOYSA-N	
SMILES	CC(C=C)OC(=O)C	[2]

Physicochemical Properties

But-3-en-2-yl acetate is a colorless, highly flammable liquid.[\[3\]](#) A summary of its key physical and chemical properties is provided in Table 2, offering essential data for experimental design and safety assessments.

Table 2: Physicochemical Properties

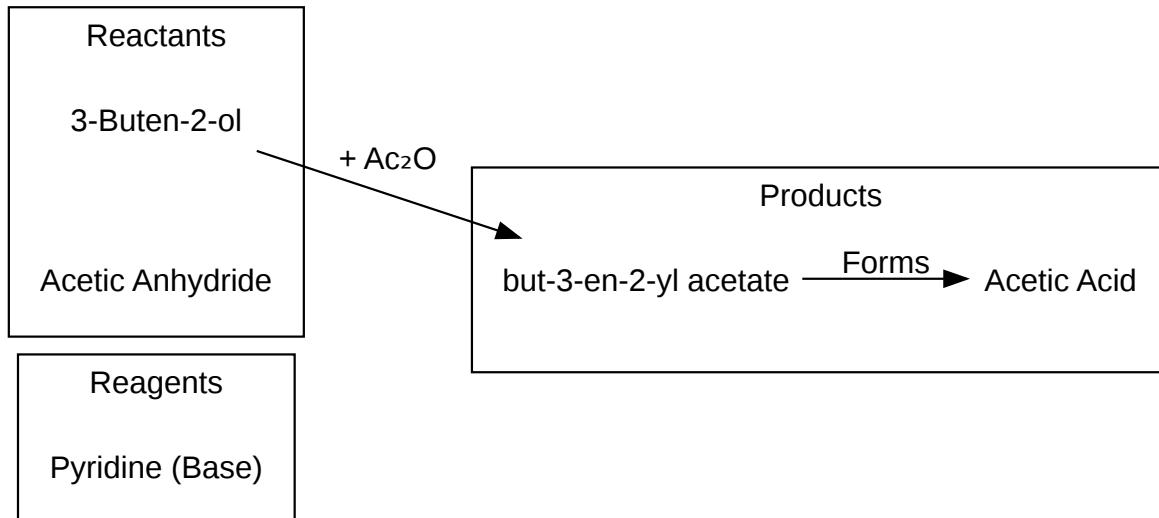
Property	Value	Source(s)
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	112 °C	
Density	0.9 g/cm ³	
Flash Point	29.4 °C	
Refractive Index	1.409	
Storage Temperature	2-8 °C	
LogP	1.124	[2]
Topological Polar Surface Area	26.3 Å ²	[2]

Synthesis of but-3-en-2-yl acetate

The most direct and common laboratory synthesis of but-3-en-2-yl acetate involves the esterification of its corresponding alcohol, 3-buten-2-ol. This method provides a reliable route to the target compound.

Synthesis via Esterification of 3-Buten-2-ol

This procedure involves the reaction of 3-buten-2-ol with an acylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst. The use of a non-nucleophilic base like pyridine is common when using acetyl chloride to scavenge the HCl byproduct.



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Caption: Synthesis of but-3-en-2-yl acetate via esterification.

Detailed Experimental Protocol

Materials:

- 3-Buten-2-ol (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Pyridine (1.5 eq)
- Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-buten-2-ol and dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding 1 M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by fractional distillation to yield pure but-3-en-2-yl acetate.

Chemical Reactivity and Applications in Synthesis

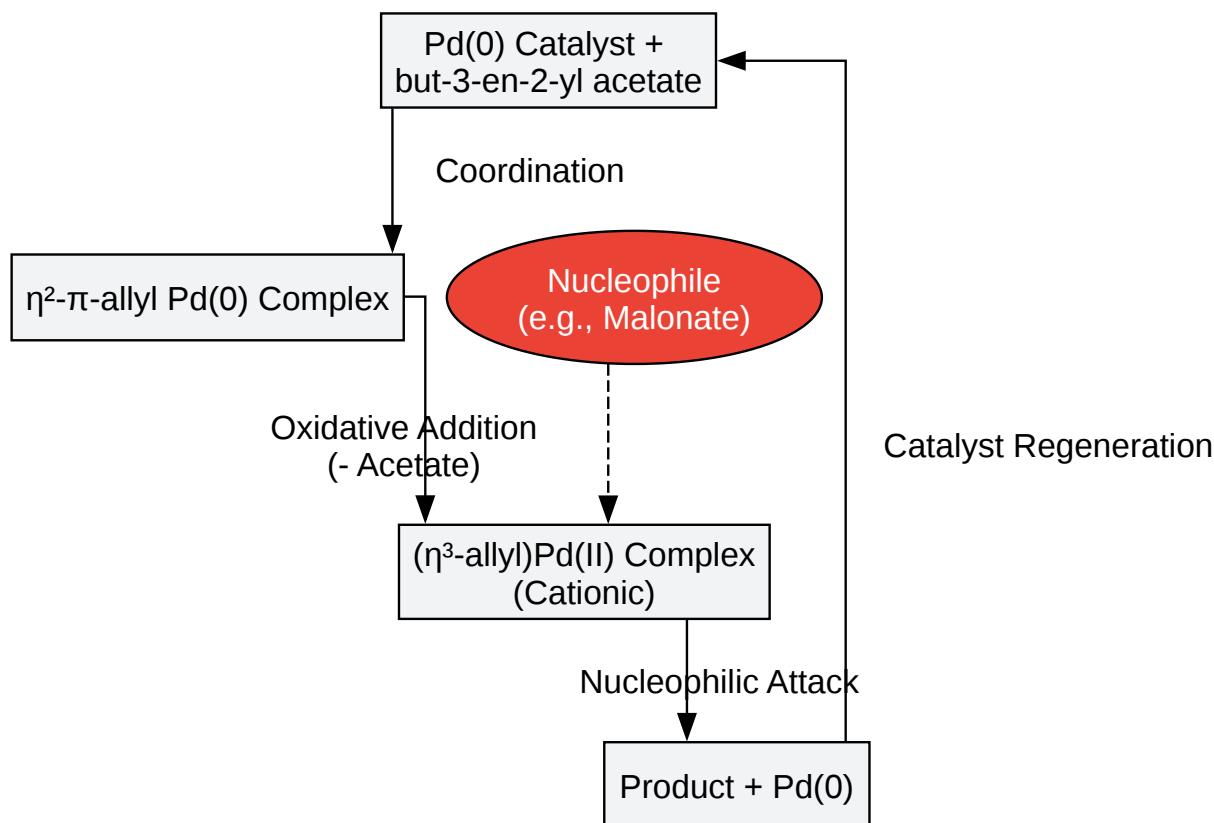
The synthetic utility of but-3-en-2-yl acetate is primarily centered on its identity as an allylic acetate, making it an excellent electrophile in palladium-catalyzed allylic substitution reactions, most notably the Tsuji-Trost reaction.

The Tsuji-Trost Reaction (Palladium-Catalyzed Allylic Alkylation)

The Tsuji-Trost reaction is a powerful C-C, C-N, and C-O bond-forming reaction that involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.^{[3][4][5]} But-3-en-2-yl acetate serves as a classic substrate, where the acetate is the leaving group.

Mechanism: The catalytic cycle of the Tsuji-Trost reaction is well-established and proceeds through several key steps:[3][4][6]

- Coordination: A Pd(0) catalyst coordinates to the double bond of but-3-en-2-yl acetate.
- Oxidative Addition: The Pd(0) undergoes oxidative addition into the carbon-oxygen bond of the allylic acetate, leading to the expulsion of the acetate leaving group and the formation of a cationic (η^3 -allyl)Pd(II) complex. This step typically occurs with inversion of stereochemistry at the carbon center.
- Nucleophilic Attack: A nucleophile (often a "soft" nucleophile like a malonate enolate) attacks one of the terminal carbons of the π -allyl ligand. For unsymmetrical substrates like but-3-en-2-yl acetate, the attack generally occurs at the less sterically hindered carbon.[3][6]
- Reductive Elimination: This step regenerates the Pd(0) catalyst and forms the final product with the new bond.



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Caption: Catalytic cycle of the Tsuji-Trost reaction.

Causality in Experimental Design

The choice of ligand, solvent, and nucleophile is critical for controlling the regioselectivity and stereoselectivity of the Tsuji-Trost reaction.^[7]

- **Ligands:** Phosphine ligands are commonly used to stabilize the palladium catalyst and influence its reactivity.^[4] The steric and electronic properties of the ligand can direct the nucleophilic attack to a specific terminus of the π -allyl complex.
- **Nucleophiles:** "Soft" nucleophiles (those with a $pK_a < 25$ for their conjugate acid) typically attack the allyl moiety directly.^[3] In contrast, "hard" nucleophiles may coordinate to the metal center first, followed by reductive elimination.^[3]
- **Regioselectivity:** With 1-substituted allylic acetates like but-3-en-2-yl acetate, nucleophilic attack generally occurs at the unsubstituted terminus (the '1' position of the butenyl system), leading to the linear product. This is due to steric hindrance at the substituted '3' position.

Representative Experimental Protocol: Alkylation with Dimethyl Malonate

Materials:

- but-3-en-2-yl acetate (1.0 eq)
- Dimethyl malonate (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq)
- Potassium tert-butoxide (t-BuOK) (1.1 eq)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve dimethyl malonate in anhydrous THF.
- Cool the solution to 0 °C and add t-BuOK portion-wise to generate the enolate. Stir for 20-30 minutes at this temperature.
- To this solution, add Pd(PPh₃)₄, followed by a solution of but-3-en-2-yl acetate in anhydrous THF, added dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The structure of but-3-en-2-yl acetate can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is compiled below.

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.80	ddd	1H	H-3
~5.25	d	1H	H-4a (trans)
~5.15	d	1H	H-4b (cis)
~5.30	m	1H	H-2
~2.05	s	3H	Acetyl CH ₃
~1.25	d	3H	C2-CH ₃

Table 4: ^{13}C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~170.0	C=O
~138.0	C-3
~115.0	C-4
~72.0	C-2
~21.0	Acetyl CH ₃
~20.0	C2-CH ₃

IR Spectroscopy: Key absorptions include a strong C=O stretch around 1740 cm⁻¹, a C-O stretch around 1240 cm⁻¹, and C=C stretching and =C-H bending vibrations characteristic of the vinyl group.

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 114, along with characteristic fragmentation patterns.

Safety and Handling

But-3-en-2-yl acetate is a highly flammable liquid and vapor.^[3] It is also harmful if swallowed. Appropriate safety precautions must be taken during its handling and use.

- Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant clothing, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[3]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

But-3-en-2-yl acetate is a readily accessible and highly useful synthetic intermediate. Its primary value lies in its application as an electrophile in palladium-catalyzed allylic substitution reactions, providing a reliable method for the formation of new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties, synthesis, and reactivity, particularly the mechanistic nuances of the Tsuji-Trost reaction, enables chemists to strategically incorporate this building block into complex synthetic routes for natural products and pharmaceutical agents.

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